3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

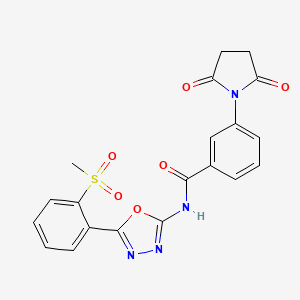

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core linked to two distinct heterocyclic moieties: a pyrrolidine-2,5-dione (succinimide) ring and a 1,3,4-oxadiazole substituted with a methylsulfonylphenyl group. This structure combines electron-withdrawing (methylsulfonyl) and hydrogen-bonding (pyrrolidin-dione) functionalities, which are often leveraged in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O6S/c1-31(28,29)15-8-3-2-7-14(15)19-22-23-20(30-19)21-18(27)12-5-4-6-13(11-12)24-16(25)9-10-17(24)26/h2-8,11H,9-10H2,1H3,(H,21,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSEAOPDOYCCWRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of 396.45 g/mol. The structure features a dioxopyrrolidine moiety linked to a benzamide and an oxadiazole derivative, which may contribute to its pharmacological properties.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anti-cancer agent and its effects on various biological pathways.

Antitumor Activity

Preliminary studies suggest that derivatives of oxadiazole compounds exhibit significant antitumor activity. For instance, compounds similar to the one have been reported to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

| Compound | Activity | Cell Line | Mechanism |

|---|---|---|---|

| Oxadiazole Derivative | Antitumor | MCF-7 (Breast Cancer) | Apoptosis Induction |

| Dioxopyrrolidine Derivative | Cytotoxic | HeLa (Cervical Cancer) | Cell Cycle Arrest |

The proposed mechanism of action for this compound involves the modulation of key signaling pathways associated with cancer progression. Specifically, it may interact with the mitogen-activated protein kinase (MAPK) pathway and influence apoptotic signaling cascades. Further research is needed to elucidate these pathways fully.

Case Studies

-

Case Study 1: In Vitro Analysis

A study conducted on a related compound demonstrated that it could significantly reduce cell viability in MCF-7 cells at concentrations above 10 µM. The observed IC50 was approximately 15 µM, indicating potent cytotoxicity against breast cancer cells . -

Case Study 2: In Vivo Efficacy

Animal models treated with similar oxadiazole derivatives showed reduced tumor size compared to control groups. The treatment led to a significant increase in survival rates among subjects with induced tumors .

Pharmacological Properties

The pharmacological profile of the compound indicates potential applications beyond oncology. Preliminary investigations have suggested:

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Table 1: Structural Comparison of Key Analogs

| CAS No. | Compound Name (Simplified) | Key Functional Groups | Structural Differences vs. Target Compound |

|---|---|---|---|

| Target | 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide | Benzamide, pyrrolidin-dione, methylsulfonyl, oxadiazole | — |

| 886512-16-9 | 2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone | Oxadiazole, benzyl, sulfanyl, methylphenyl | Replaces methylsulfonylphenyl with benzyl-sulfanyl; lacks pyrrolidin-dione |

| 5338-68-1 | 2-Benzyl-5-[3-(4-nitrophenyl)sulfonylprop-2-enylsulfanyl]-1,3,4-oxadiazole | Nitrophenyl sulfonyl, prop-enylsulfanyl | Nitro group (electron-withdrawing) instead of methylsulfonyl; extended sulfonylalkyl chain |

| 6487-01-0 | N-benzyl-N'-[(3,4,5-trimethoxyphenyl)methylideneamino]oxamide | Trimethoxyphenyl, oxamide, benzyl | Oxamide backbone; trimethoxy groups enhance lipophilicity |

| 198276-06-1 | 5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride | Dimethylsulfamoyl, hexadecylthio | Long alkyl chain (hexadecyl) may improve membrane penetration |

Functional Group Impact on Pharmacokinetics

- Methylsulfonyl vs. Nitro Groups : The target’s methylsulfonyl group (electron-withdrawing but less polar than nitro) may enhance solubility compared to 5338-68-1’s nitrophenyl sulfonyl group, which could increase reactivity or metabolic instability .

- Lipophilicity : The hexadecylthio chain in 198276-06-1 suggests superior lipid membrane penetration compared to the target’s compact structure, albeit with trade-offs in solubility .

Hypothetical Bioactivity

- Kinase Inhibition : The target’s pyrrolidin-dione may mimic ATP-binding motifs in kinases, similar to succinimide-based inhibitors. In contrast, 6487-01-0’s trimethoxyphenyl group could target tubulin or topoisomerases, common in anticancer agents .

- Protease Targeting : The oxadiazole ring in the target and 5338-68-1 might interact with catalytic serine or cysteine residues in proteases, though the nitro group in 5338-68-1 could confer higher electrophilicity .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.